Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C12H11BrN2O2S and a molecular weight of 327.20 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with 3-bromobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole-based compounds used in cancer therapy .
Comparison with Similar Compounds
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate: Similar structure but with a bromine atom at the 4-position of the phenyl ring.
Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a bromophenyl group.
Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate: Features a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
899352-50-2 |
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Molecular Formula |
C12H11BrN2O2S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
MOPOXLOTUGPXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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